molecular formula C5H3FO3 B14913529 2-Fluorofuran-3-carboxylic acid

2-Fluorofuran-3-carboxylic acid

Cat. No.: B14913529
M. Wt: 130.07 g/mol
InChI Key: ARDPTGYJKIQZOC-UHFFFAOYSA-N
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Description

2-Fluorofuran-3-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a fluorine atom at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorofuran-3-carboxylic acid typically involves the fluorination of furan derivatives. One common method is the direct fluorination of furan-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of furan-3-carboxylic acid using transition metal catalysts, which can enhance the efficiency and selectivity of the fluorination process. Additionally, continuous flow reactors can be employed to improve the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products include furan-3-carboxylic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Products include furan-3-methanol or furan-3-aldehyde.

    Substitution: Products include various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorofuran-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving furan derivatives.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluorofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating the compound’s incorporation into biological systems. These interactions can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    2-Chlorofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    2-Bromofuran-3-carboxylic acid:

Uniqueness

2-Fluorofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogenated furan derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H3FO3

Molecular Weight

130.07 g/mol

IUPAC Name

2-fluorofuran-3-carboxylic acid

InChI

InChI=1S/C5H3FO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)

InChI Key

ARDPTGYJKIQZOC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)O)F

Origin of Product

United States

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